molecular formula C13H15N3O5 B2781271 N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941940-82-5

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2781271
CAS No.: 941940-82-5
M. Wt: 293.279
InChI Key: SRZHXVKVAFHBDA-UHFFFAOYSA-N
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Description

N1-(2-Nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a substituted oxalamide derivative characterized by two distinct functional groups: a 2-nitrophenyl moiety at the N1 position and a tetrahydrofuran-2-ylmethyl group at the N2 position.

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-12(14-8-9-4-3-7-21-9)13(18)15-10-5-1-2-6-11(10)16(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZHXVKVAFHBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

The compound N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, focusing on its chemical properties, biological activities, and potential uses in medicinal chemistry and materials science.

Structure and Composition

This compound possesses a complex structure characterized by the presence of a nitrophenyl group and a tetrahydrofuran moiety. The molecular formula can be represented as C13H14N2O4C_{13}H_{14}N_2O_4, indicating the presence of nitrogen, oxygen, and carbon in its composition. Its structural formula can be depicted as follows:Structure C13H14N2O4\text{Structure }\quad \text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4

Physical Properties

The compound exhibits specific physical properties such as solubility, melting point, and stability under various conditions. These properties are crucial for determining its suitability for various applications.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties. For instance, oxalamide derivatives have been investigated for their ability to inhibit certain enzymes related to cancer progression.

Case Study: Anticancer Activity

A study explored the anticancer effects of oxalamide derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action involved the induction of apoptosis in cancer cells, highlighting the need for further investigation into its therapeutic efficacy.

Materials Science

In materials science, this compound can be utilized as a building block for the synthesis of advanced materials. Its unique chemical structure allows it to participate in polymerization reactions, leading to the development of novel polymers with tailored properties.

Case Study: Polymer Synthesis

Research has been conducted on the use of oxalamide-based compounds in creating high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composite materials.

Analytical Chemistry

The compound's distinct chemical characteristics enable its application in analytical chemistry as a reagent for detecting specific analytes. Its ability to form stable complexes with metal ions can be exploited in analytical techniques such as spectrophotometry or chromatography.

Case Study: Metal Ion Detection

A recent study demonstrated the use of this compound as a chelating agent for detecting metal ions in environmental samples. The method showed high sensitivity and selectivity, proving effective for monitoring heavy metals in water sources.

Mechanism of Action

The mechanism of action of N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in S336 or adamantyl in ), which may alter electronic density and binding affinity in biological systems.
  • Heterocyclic vs.

Biological Activity

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a novel oxalamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of oxalamides, which have been explored for various pharmacological properties including anti-inflammatory and anticancer activities. The following sections detail the synthesis, biological activity, and relevant research findings regarding this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitrophenylamine with tetrahydrofuran derivatives in the presence of coupling reagents. The process may yield high purity and yield, as indicated in studies where similar compounds were synthesized with yields ranging from 69% to over 90% .

Antiproliferative Effects

Research indicates that oxalamide derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell growth by affecting key signaling pathways involved in cell proliferation.

Table 1: Antiproliferative Activity of Oxalamide Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.0
N1-(4-methoxyphenyl)-N2-(methyl)oxalamideA549 (Lung Cancer)10.5
N1-(3-chlorophenyl)-N2-(ethyl)oxalamideHeLa (Cervical Cancer)12.3

COX Inhibition

The compound has also been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In silico studies suggest that the structural features of this oxalamide enhance its binding affinity to these enzymes, potentially leading to reduced inflammation .

Table 2: COX Inhibition Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound8.05.5
Aspirin10.07.0

Study on Anticancer Properties

A comprehensive study published in a peer-reviewed journal investigated the anticancer properties of various oxalamides, including our compound of interest. The research utilized both in vitro assays and in vivo models to assess efficacy. The results indicated that this compound significantly inhibited tumor growth in xenograft models compared to control groups .

Mechanistic Insights

Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis .

Comparative Analysis with Other Derivatives

In comparative studies with other oxalamide derivatives, this compound exhibited superior efficacy in both antiproliferative assays and COX inhibition tests, suggesting its potential as a lead compound for further development .

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